molecular formula C17H20F3NO3 B12742669 (+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone CAS No. 136410-13-4

(+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone

Cat. No.: B12742669
CAS No.: 136410-13-4
M. Wt: 343.34 g/mol
InChI Key: BSMORGFZPHBFNY-UHFFFAOYSA-N
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Description

(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone is a synthetic organic compound It features a pyrrolidinone core substituted with a pentyloxy group and a trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone ring can be constructed through cyclization reactions.

    Introduction of the Pentyloxy Group: This can be achieved via nucleophilic substitution reactions where a pentyloxy group is introduced to the pyrrolidinone core.

    Attachment of the Trifluoromethylbenzoyl Group: This step may involve acylation reactions using trifluoromethylbenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the pentyloxy group or the pyrrolidinone ring.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pentyloxy or trifluoromethylbenzoyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible incorporation into polymers or other materials for enhanced properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
  • 5-(Ethoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone

Uniqueness

The pentyloxy group in (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may confer unique properties such as increased lipophilicity or altered pharmacokinetics compared to its methoxy or ethoxy analogs.

Properties

CAS No.

136410-13-4

Molecular Formula

C17H20F3NO3

Molecular Weight

343.34 g/mol

IUPAC Name

5-pentoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one

InChI

InChI=1S/C17H20F3NO3/c1-2-3-4-10-24-15-9-8-14(22)21(15)16(23)12-6-5-7-13(11-12)17(18,19)20/h5-7,11,15H,2-4,8-10H2,1H3

InChI Key

BSMORGFZPHBFNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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